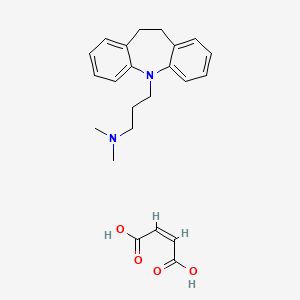![molecular formula C9H11NO4 B12301898 Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)
Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[22102,6]heptane-1,3-dicarboxylic acid, 3-amino-, (1R,2R,3R,4S,6S)-rel- is a complex organic compound known for its unique tricyclic structureIt is also referred to as WAY-855 in some scientific literature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable reactions that can be performed under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly those involving neurotransmitter transporters.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting glutamate transporters, specifically the EAAT2 subtype. This inhibition is achieved through a competitive mechanism, where the compound binds to the transporter and prevents glutamate uptake. This action can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like epilepsy and neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, (1R,2R,3S,4S,6S): A stereoisomer with different spatial arrangement of atoms.
Other tricyclic amino acids: Compounds with similar tricyclic cores but different functional groups.
Uniqueness
Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, stands out due to its specific stereochemistry and its preferential inhibition of the EAAT2 transporter. This selectivity makes it a valuable tool for studying glutamate transport and developing targeted therapies .
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14) |
Clave InChI |
KETJIAAJBCULKI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)



![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)


![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
